molecular formula C13H15N3O B3819545 4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine

4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine

Cat. No.: B3819545
M. Wt: 229.28 g/mol
InChI Key: PZDITPQYXAQVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxyphenyl)-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an ethoxyphenyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and acetylacetone.

    Condensation Reaction: The first step involves the condensation of 2-ethoxyaniline with acetylacetone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound by passing the reactants through a series of reactors, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as 4-(2-ethoxyphenyl)-6-methylpyrimidin-2-one.

    Reduction: Formation of reduced derivatives such as this compound hydrochloride.

    Substitution: Formation of substituted derivatives such as 4-(2-ethoxyphenyl)-6-methylpyrimidin-2-chloramine.

Scientific Research Applications

4-(2-Ethoxyphenyl)-6-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate the activity of receptors on the cell surface, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

4-(2-Ethoxyphenyl)-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

    4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(2-Ethoxyphenyl)-5-methylpyrimidin-2-amine: Similar structure but with the methyl group at the 5-position instead of the 6-position.

    4-(2-Ethoxyphenyl)-6-ethylpyrimidin-2-amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-12-7-5-4-6-10(12)11-8-9(2)15-13(14)16-11/h4-8H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDITPQYXAQVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(2-ethoxyphenyl)-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.